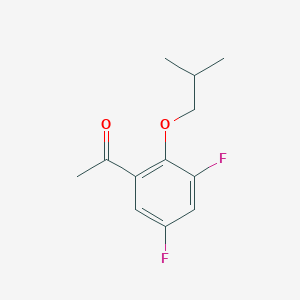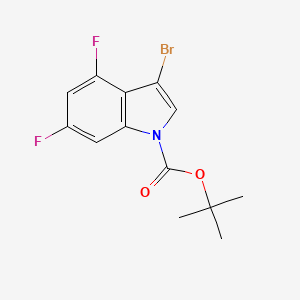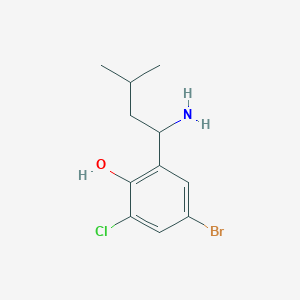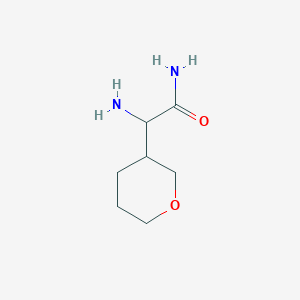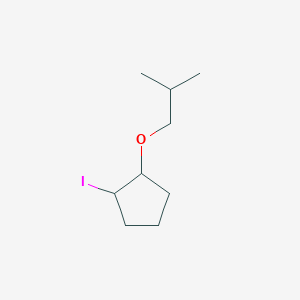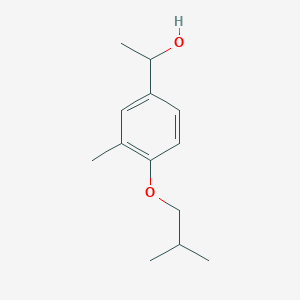
1-(4-Isobutoxy-3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isobutoxy-3-methylphenyl)ethanol is an organic compound with the molecular formula C13H20O2. It is characterized by the presence of an isobutoxy group and a methyl group attached to a phenyl ring, with an ethanol moiety. This compound is used in various scientific research applications and has unique chemical properties that make it valuable in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isobutoxy-3-methylphenyl)ethanol typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through distillation and recrystallization techniques to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isobutoxy-3-methylphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 1-(4-Isobutoxy-3-methylphenyl)ethanone.
Reduction: 1-(4-Isobutoxy-3-methylphenyl)ethane.
Substitution: 1-(4-Isobutoxy-3-methylphenyl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(4-Isobutoxy-3-methylphenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Isobutoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Isobutoxyphenyl)ethanol
- 1-(3-Methylphenyl)ethanol
- 1-(4-Methoxy-3-methylphenyl)ethanol
Uniqueness
1-(4-Isobutoxy-3-methylphenyl)ethanol is unique due to the presence of both an isobutoxy group and a methyl group on the phenyl ring, which imparts distinct chemical properties. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-9(2)8-15-13-6-5-12(11(4)14)7-10(13)3/h5-7,9,11,14H,8H2,1-4H3 |
Clave InChI |
YDRPKBHCEIRLOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






